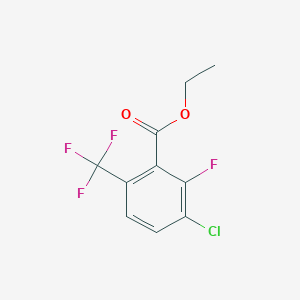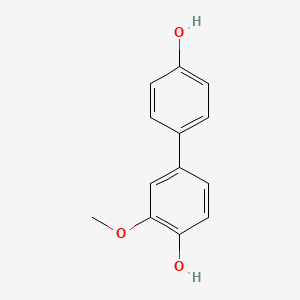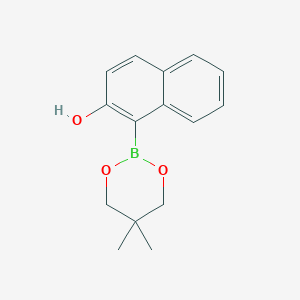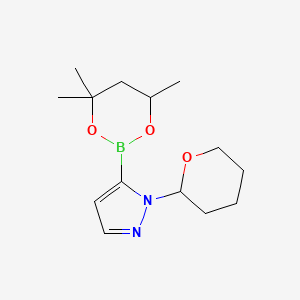
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, commonly referred to as 2-DMP, is an organoboron compound that has been used in a variety of scientific research applications. 2-DMP has been found to be a versatile, efficient, and cost-effective reagent for a variety of organic synthesis reactions. It is also used for the formation of boron-containing compounds, the preparation of organoboronates, and the synthesis of boron-containing polymers.
Wissenschaftliche Forschungsanwendungen
2-DMP is widely used in scientific research applications, such as organic synthesis, polymer synthesis, and the formation of boron-containing compounds. It has been used in the synthesis of a variety of organic compounds, such as alcohols, amines, and carboxylic acids. It has also been used for the formation of boron-containing compounds, such as boronic acids, boronates, and boron-containing polymers.
Wirkmechanismus
The reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane is a nucleophilic addition reaction, in which the 2-methoxy-3,5-dichlorophenol acts as the nucleophile and the 1,3,2-dioxaborinane acts as the electrophile. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Biochemical and Physiological Effects
2-DMP has been found to be an effective reagent for a variety of organic synthesis reactions, and it has been used in the synthesis of a variety of organic compounds. However, there is limited information available on the biochemical and physiological effects of 2-DMP.
Vorteile Und Einschränkungen Für Laborexperimente
2-DMP has several advantages for laboratory experiments, including its low cost, its high efficiency, and its versatility. It is also non-toxic and can be stored at room temperature. However, it is important to note that 2-DMP is not soluble in water, which can limit its use in certain applications.
Zukünftige Richtungen
In the future, 2-DMP may be used in a variety of applications, such as the synthesis of boron-containing compounds, the formation of boron-containing polymers, and the synthesis of organoboronates. Additionally, further research is needed to explore the biochemical and physiological effects of 2-DMP. Finally, the development of new and improved synthesis methods for 2-DMP may allow for its use in a wider range of applications.
Synthesemethoden
2-DMP can be synthesized by the reaction of 2-methoxy-3,5-dichlorophenol with 1,3,2-dioxaborinane in an aqueous medium at room temperature. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid.
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-12(2)6-17-13(18-7-12)8-4-9(14)11(16-3)10(15)5-8/h4-5H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSXANEUFYHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichloro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














